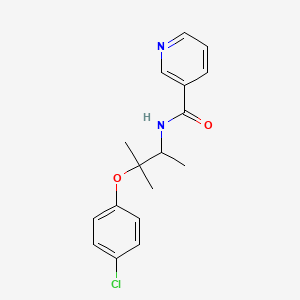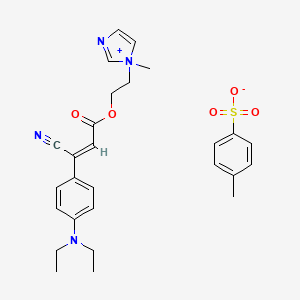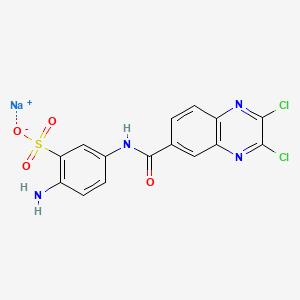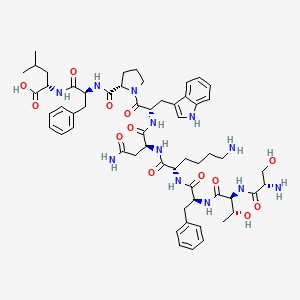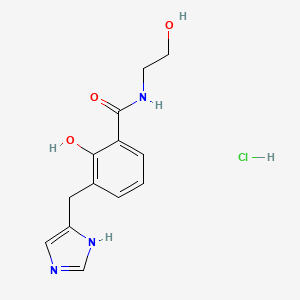
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, an imidazole ring, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use as a pharmacophore in drug design.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnological processes and products.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- N-(2-Hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- 2-Hydroxy-3-((1H-imidazol-4-yl)methyl)benzamide
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both hydroxyl groups and the imidazole ring, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
127170-95-0 |
|---|---|
Molekularformel |
C13H16ClN3O3 |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
2-hydroxy-N-(2-hydroxyethyl)-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c17-5-4-15-13(19)11-3-1-2-9(12(11)18)6-10-7-14-8-16-10;/h1-3,7-8,17-18H,4-6H2,(H,14,16)(H,15,19);1H |
InChI-Schlüssel |
PSDRESPSFXJGDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)NCCO)O)CC2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




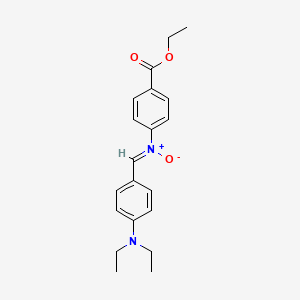
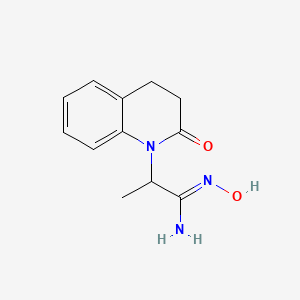

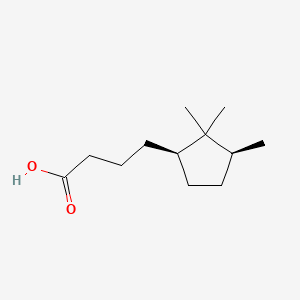
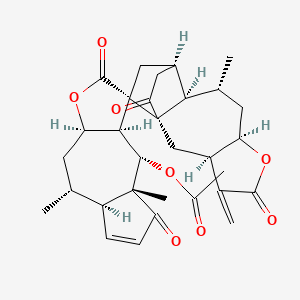
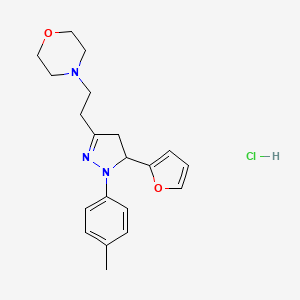

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
